molecular formula C5H18Cl3N3 B1440754 2-(Aminomethyl)-2-methyl-1,3-propanediamine trihydrochloride CAS No. 31044-82-3

2-(Aminomethyl)-2-methyl-1,3-propanediamine trihydrochloride

Cat. No. B1440754
CAS RN: 31044-82-3
M. Wt: 226.6 g/mol
InChI Key: GBKDQELEERCHSD-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-2-methyl-1,3-propanediamine trihydrochloride is a chemical compound with the empirical formula C5H15N3 · 3HCl . It is also known by the synonyms 1,1,1-Tris(aminomethyl)ethane trihydrochloride and Ethylidintris(methylamine) trihydrochloride . It is typically available in powder form .


Molecular Structure Analysis

The molecular weight of 2-(Aminomethyl)-2-methyl-1,3-propanediamine trihydrochloride is 226.58 . The SMILES string representation of its structure is Cl.Cl.Cl.CC(CN)(CN)CN .


Physical And Chemical Properties Analysis

2-(Aminomethyl)-2-methyl-1,3-propanediamine trihydrochloride is a powder with an assay of ≥95.0% . It has a melting point of 270 °C (dec.) (lit.) .

Scientific Research Applications

Toxicological Review of Alkyl Diamines

A review of the toxicology of alkyl diamines, which may share structural similarities with the chemical of interest, demonstrates their predominantly acute toxicity profile. These chemicals, including 2-methyl-1,5-pentanediamine and others, exhibit low acute toxicity levels but severe irritant properties. Their main effects appear related to these irritant properties, with attention needed for their delayed hypersensitivity potential (G. Kennedy, 2007).

Applications in Flavor Production

The production and degradation pathways of branched aldehydes from amino acids, significant for flavor in foods, highlight the relevance of amino compounds in flavor chemistry. This includes the importance of understanding metabolic conversions and the impact of microbial and food composition on aldehyde formation (B. Smit, W. Engels, & G. Smit, 2009).

Biologically Produced Diols

Research into the downstream processing of biologically produced diols, such as 1,3-propanediol, underscores the potential application of related diamines in the bioproduction sector. This highlights the need for improved purification and separation methods to enhance yield, purity, and reduce energy consumption in the production process (Zhi-Long Xiu & A. Zeng, 2008).

Cancer Therapy Research

The compound FTY720, structurally related to the query chemical, has shown preclinical antitumor efficacy in several cancer models. This indicates the potential of structurally similar compounds in cancer therapy, highlighting the diverse applications of such chemicals beyond their initial uses (Li Zhang et al., 2013).

Environmental and Health Risks

A review of the environmental occurrence, exposure, and risks of tris(1,3-dichloro-2-propyl)phosphate (TDCPP) to organisms and human health showcases the environmental and health considerations necessary for the use of related chemicals. This underscores the importance of understanding the toxicological profiles and environmental behavior of such compounds (Chen Wang et al., 2020).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral - Skin Corr. 1B . It is considered a combustible, corrosive hazardous material . It may cause respiratory irritation, and it is harmful if swallowed or in contact with skin . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

2-(aminomethyl)-2-methylpropane-1,3-diamine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H15N3.3ClH/c1-5(2-6,3-7)4-8;;;/h2-4,6-8H2,1H3;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKDQELEERCHSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(CN)CN.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H18Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696507
Record name 2-(Aminomethyl)-2-methylpropane-1,3-diamine--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)-2-methyl-1,3-propanediamine trihydrochloride

CAS RN

31044-82-3
Record name 2-(Aminomethyl)-2-methylpropane-1,3-diamine--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1-Tris(aminomethyl)ethane trihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Aminomethyl)-2-methyl-1,3-propanediamine trihydrochloride
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2-(Aminomethyl)-2-methyl-1,3-propanediamine trihydrochloride
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2-(Aminomethyl)-2-methyl-1,3-propanediamine trihydrochloride
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2-(Aminomethyl)-2-methyl-1,3-propanediamine trihydrochloride
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2-(Aminomethyl)-2-methyl-1,3-propanediamine trihydrochloride

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